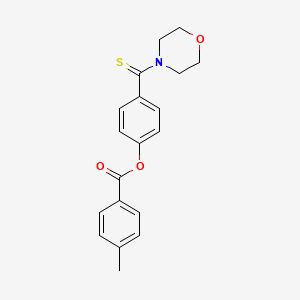

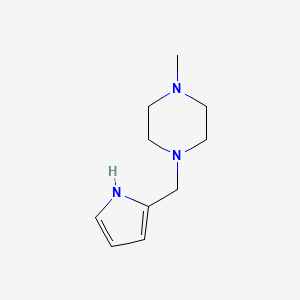

![molecular formula C20H26N4O2 B5541006 N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)

N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic aromatic amines (HAAs) like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and similar compounds are significant due to their formation in cooked meats and their metabolic transformation into mutagenic/carcinogenic intermediates. These compounds undergo N-hydroxylation mediated by Cytochrome P4501A2 (CYP1A2) and phase II O-esterification by N-acetyltransferase (NAT2), leading to genotoxic species formation. The study of their metabolism, effects on human health, and presence in various environments, including food and tobacco smoke, is crucial for understanding their impact and managing exposure (Turesky et al., 2007).

Synthesis Analysis

Synthesis of HAAs and their derivatives involves complex biochemical pathways, particularly involving the liver enzymes responsible for their bioactivation and detoxification. These pathways are critical for understanding how these compounds are formed, metabolized, and how their harmful effects can be mitigated. Studies on compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlight the importance of CYP1A2 in converting dietary heterocyclic amines to their proximate carcinogens, indicating a major route of metabolism in humans (Boobis et al., 1994).

Molecular Structure Analysis

The molecular structure of HAAs and related compounds is critical in determining their reactivity, toxicity, and interaction with biological molecules. The structure-activity relationship (SAR) helps in understanding how modifications in the molecular structure can influence their carcinogenic potential, bioavailability, and the efficiency of metabolic detoxification pathways.

Chemical Reactions and Properties

HAAs undergo various chemical reactions, including N-hydroxylation, which is a crucial step in their metabolic activation to genotoxic species. The chemical properties of these compounds, such as their stability, reactivity, and solubility, play a significant role in their biological effects and the risk they pose to human health.

Physical Properties Analysis

The physical properties of HAAs, including their boiling points, melting points, and solubility in different solvents, are essential for understanding their behavior in cooking processes, environmental persistence, and potential for bioaccumulation.

Chemical Properties Analysis

Understanding the chemical properties of HAAs involves examining their reactivity, particularly their ability to form DNA adducts, which is a key step in their carcinogenic mechanism. Studies on the metabolic pathways of HAAs highlight the role of enzymes like CYP1A2 in their bioactivation and the formation of metabolites that can be used as biomarkers for exposure (Turesky et al., 1998).

Applications De Recherche Scientifique

Structural Aspects and Host-Guest Chemistry

Quinoxaline derivatives, including those with amide functionalities, are explored for their unique structural aspects and properties. Studies such as the one by Karmakar et al. (2007) have delved into the structural characteristics of quinoxaline-based amides, revealing their potential to form gels and crystalline solids when treated with mineral acids. These materials exhibit interesting host-guest chemistry, with applications ranging from molecular recognition to the development of new materials with specific optical properties, including fluorescence (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Antibacterial Applications

Quinoxaline derivatives have also been synthesized and characterized for their antibacterial properties. For example, Karna (2019) reported on the novel synthesis of quinoxaline derivatives and their antibacterial studies, suggesting potential applications in the development of new antimicrobial agents (Karna, R., 2019).

Neurological Disorder Treatment

Research on ergoline derivatives, which share structural motifs with quinoxaline compounds, suggests potential applications in treating neurological disorders such as narcolepsy. Auberson et al. (2014) explored ergoline-derived compounds as human H3 receptor inverse agonists, indicating the possibility of quinoxaline derivatives being used in similar therapeutic contexts (Auberson, Y. et al., 2014).

Material Science and Polymer Chemistry

In material science, quinoxaline derivatives are investigated for their potential in creating advanced polymers. Ghaemy and Bazzar (2011) synthesized novel polyimides with pendent quinoxaline groups, showcasing their excellent solubility, thermal stability, and potential in high-performance materials (Ghaemy, M., & Bazzar, Maasoomeh, 2011).

Environmental and Analytical Chemistry

Quinoxaline derivatives also find applications in environmental and analytical chemistry, serving as sensitive probes for detecting various compounds. Houdier et al. (2000) developed a fluorescent probe based on a quinoxaline derivative for trace measurement of carbonyl compounds in water samples, highlighting the utility of these compounds in environmental monitoring and analytical applications (Houdier, S. et al., 2000).

Mécanisme D'action

If this compound is a drug or a biologically active substance, its mechanism of action would be determined through biological assays and studies. These might involve observing the compound’s effects on cells or organisms, and using techniques like mass spectrometry or chromatography to study its interactions with biological molecules .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(2,3-dimethylquinoxaline-6-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-5-6-16-10-24(11-19(16)23-14(4)25)20(26)15-7-8-17-18(9-15)22-13(3)12(2)21-17/h7-9,16,19H,5-6,10-11H2,1-4H3,(H,23,25)/t16-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWKJQJXXTXRJN-VQIMIIECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)

![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)